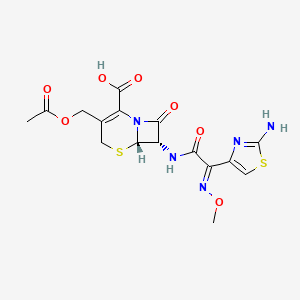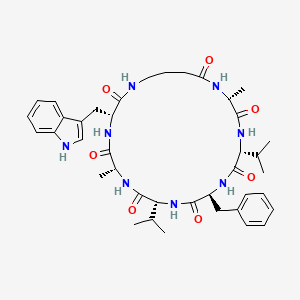![molecular formula C19H19F2N5O3S B10786101 N-(3-((4aS,5S,7aS)-2-amino-5-(fluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide](/img/structure/B10786101.png)
N-(3-((4aS,5S,7aS)-2-amino-5-(fluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06684511 is a positron emission tomography radioligand used for imaging beta-secretase 1 in the brain. Beta-secretase 1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease. PF-06684511 has shown high specific binding properties and favorable brain kinetics, making it a valuable tool in the study of Alzheimer’s disease .
Preparation Methods
The preparation of PF-06684511 involves radiolabeling with fluorine-18. The radiochemical yield ranges from 4% to 12% (decay-corrected) from fluorine-18 ion, and the radiochemical purity is greater than 99% . The synthetic route typically involves the incorporation of fluorine-18 into the molecular structure of PF-06684511 under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
PF-06684511 undergoes various chemical reactions, primarily involving its interaction with beta-secretase 1. The compound is designed to bind specifically to beta-secretase 1, inhibiting its activity. The major product formed from this interaction is a complex between PF-06684511 and beta-secretase 1, which can be detected using positron emission tomography imaging .
Scientific Research Applications
PF-06684511 is primarily used in scientific research for imaging beta-secretase 1 in the brain. This application is crucial in the study of Alzheimer’s disease, as beta-secretase 1 is a key enzyme in the generation of beta-amyloid, which accumulates in the brains of Alzheimer’s patients . The compound’s high specific binding and favorable brain kinetics make it an excellent tool for studying the distribution and activity of beta-secretase 1 in both human and non-human primate brains .
Mechanism of Action
PF-06684511 exerts its effects by binding specifically to beta-secretase 1, inhibiting its activity. This binding is highly specific, with a half-maximal inhibitory concentration of 0.7 nanomolar . The inhibition of beta-secretase 1 reduces the production of beta-amyloid, a toxic peptide that accumulates in the brains of Alzheimer’s patients . The molecular target of PF-06684511 is beta-secretase 1, and the pathway involved is the amyloidogenic pathway, which leads to the production of beta-amyloid .
Comparison with Similar Compounds
PF-06684511 is unique in its high specific binding and favorable brain kinetics compared to other positron emission tomography radioligands for beta-secretase 1. Similar compounds include PF-06663195 and LY2886721, both of which are also beta-secretase 1 inhibitors used in positron emission tomography imaging . PF-06684511 has shown superior binding properties and brain kinetics, making it a more effective tool for imaging beta-secretase 1 .
Properties
Molecular Formula |
C19H19F2N5O3S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[3-[(4aS,5S,7aS)-2-amino-5-(fluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C19H19F2N5O3S/c1-28-16-7-23-14(6-24-16)17(27)25-10-2-3-13(21)11(4-10)19-9-29-15(5-20)12(19)8-30-18(22)26-19/h2-4,6-7,12,15H,5,8-9H2,1H3,(H2,22,26)(H,25,27)/t12-,15-,19-/m1/s1 |
InChI Key |
YZXTXNWZTAVDKH-KPAZRMRSSA-N |
Isomeric SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)[C@]34CO[C@@H]([C@H]3CSC(=N4)N)CF |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)C34COC(C3CSC(=N4)N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786047.png)

![(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786062.png)
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B10786076.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786081.png)
![4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]benzenesulfonamide;hydrochloride](/img/structure/B10786084.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786087.png)
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786090.png)
![(4S)-5-[[(6S,15S,21S,24S,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786092.png)
![(S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile](/img/structure/B10786107.png)
